3-(1H-pyrazol-1-yl)propanenitrile
Overview
Description
3-(1H-pyrazol-1-yl)propanenitrile is a research chemical used in the preparation of pyrazoles via cyclization, ring transformation, aromatization, and substituent modifications .
Molecular Structure Analysis
The molecular formula of 3-(1H-pyrazol-1-yl)propanenitrile is C6H7N3. The InChI code for this compound is 1S/C6H7N3/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,5H2 .Physical And Chemical Properties Analysis
3-(1H-pyrazol-1-yl)propanenitrile has a molecular weight of 121.14. It has a density of 1.07g/cm3 and a boiling point of 272.3ºC at 760 mmHg .Scientific Research Applications
Use in the Synthesis of Pyrazoles
- Scientific Field: Organic Chemistry
- Application Summary: 3-(1H-Pyrazol-1-yl)propanenitrile is used in the preparation of pyrazoles via cyclization, ring transformation, aromatization, and substituent modifications .
- Method of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Generally, this would involve reacting the 3-(1H-Pyrazol-1-yl)propanenitrile with other reagents under controlled conditions to form the desired pyrazole compound .
- Results/Outcomes: The outcome of these reactions would be the formation of new pyrazole compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction conditions and reagents used .
Use as a TYK2 Inhibitor
- Scientific Field: Medicinal Chemistry
- Application Summary: A derivative of 3-(1H-pyrazol-1-yl)propanenitrile, specifically 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, has been used as a selective TYK2 inhibitor for the treatment of Inflammatory Bowel Disease .
- Method of Application: The compound was designed and synthesized, and its structure-activity relationships were studied. It was then tested for TYK2 inhibition, selectivity characteristics over other JAK kinases, and functional potency in the JAK/STAT signaling pathway on lymphocyte lines and human whole blood .
- Results/Outcomes: The compound exhibited acceptable TYK2 inhibition with an IC50 value of 9 nM. It showed satisfactory selectivity characteristics over the other three homologous JAK kinases. In a dextran sulfate sodium colitis model, it reduced the production of pro-inflammatory cytokines IL-6 and TNF-α and improved the inflammation symptoms of mucosal infiltration, thickening, and edema .
Use in the Synthesis of 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile
- Scientific Field: Organic Chemistry
- Application Summary: 3-(1H-Pyrazol-1-yl)propanenitrile can be used to synthesize 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile .
- Method of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Generally, this would involve reacting the 3-(1H-Pyrazol-1-yl)propanenitrile with other reagents under controlled conditions to form the desired nitro compound .
- Results/Outcomes: The outcome of these reactions would be the formation of new nitro compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction conditions and reagents used .
Use in the Synthesis of 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile
- Scientific Field: Organic Chemistry
- Application Summary: 3-(1H-Pyrazol-1-yl)propanenitrile can be used to synthesize 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile .
- Method of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Generally, this would involve reacting the 3-(1H-Pyrazol-1-yl)propanenitrile with other reagents under controlled conditions to form the desired nitro compound .
- Results/Outcomes: The outcome of these reactions would be the formation of new nitro compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction conditions and reagents used .
Use in the Preparation of Pyrazoles
- Scientific Field: Organic Chemistry
- Application Summary: Pyrazole-1-propionitrile is a useful research chemical used in the preparation of pyrazoles via cyclization, ring transformation, aromatization, and substituent modifications .
- Method of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Generally, this would involve reacting the 3-(1H-Pyrazol-1-yl)propanenitrile with other reagents under controlled conditions to form the desired pyrazole compound .
- Results/Outcomes: The outcome of these reactions would be the formation of new pyrazole compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction conditions and reagents used .
Safety And Hazards
properties
IUPAC Name |
3-pyrazol-1-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXLTSDYZRWRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427482 | |
Record name | 3-(1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)propanenitrile | |
CAS RN |
88393-88-8 | |
Record name | 3-(1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-Pyrazol-1-yl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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